molecular formula C12H11F4NO2 B13729135 Methyl 3-Fluoro-3-[4-(trifluoromethyl)-2-pyridyl]cyclobutanecarboxylate

Methyl 3-Fluoro-3-[4-(trifluoromethyl)-2-pyridyl]cyclobutanecarboxylate

Cat. No.: B13729135
M. Wt: 277.21 g/mol
InChI Key: RJGXFNWDGAGQSE-UHFFFAOYSA-N
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Description

Methyl 3-fluoro-3-[4-(trifluoromethyl)-2-pyridyl]cyclobutanecarboxylate is a fluorinated cyclobutane derivative featuring a trifluoromethyl-substituted pyridyl ring. This compound is of interest in medicinal and synthetic chemistry due to its unique steric and electronic properties, imparted by the cyclobutane core, fluorine atoms, and trifluoromethyl group.

Properties

Molecular Formula

C12H11F4NO2

Molecular Weight

277.21 g/mol

IUPAC Name

methyl 3-fluoro-3-[4-(trifluoromethyl)pyridin-2-yl]cyclobutane-1-carboxylate

InChI

InChI=1S/C12H11F4NO2/c1-19-10(18)7-5-11(13,6-7)9-4-8(2-3-17-9)12(14,15)16/h2-4,7H,5-6H2,1H3

InChI Key

RJGXFNWDGAGQSE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC(C1)(C2=NC=CC(=C2)C(F)(F)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3-fluoro-4-(trifluoromethyl)benzoic acid with appropriate reagents to form the desired ester . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-Fluoro-3-[4-(trifluoromethyl)-2-pyridyl]cyclobutanecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.

    Substitution: The fluorine atoms and pyridyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of fluorinated derivatives.

Scientific Research Applications

Methyl 3-Fluoro-3-[4-(trifluoromethyl)-2-pyridyl]cyclobutanecarboxylate has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding enzyme interactions.

    Industry: The compound is used in the development of advanced materials, including polymers and coatings with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-Fluoro-3-[4-(trifluoromethyl)-2-pyridyl]cyclobutanecarboxylate involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms and pyridyl group play crucial roles in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of cellular signaling processes .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to structurally related cyclobutane derivatives, focusing on substituents and their impact on physicochemical properties:

Compound Name Key Substituents Molecular Weight (g/mol) LCMS [M+H]+ HPLC Retention Time (min)
Methyl 3-fluoro-3-[4-(trifluoromethyl)-2-pyridyl]cyclobutanecarboxylate 3-fluoro, 4-(trifluoromethyl)pyridyl ~291.2 Not reported Not reported
Methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride 1-methylamino 193.6 411 1.18 (SMD-TFA05)
Methyl (2S)-3,3-dimethyl-2-(2,2,2-trifluoroethylamino)butanoate 2-(trifluoroethylamino), 3,3-dimethyl ~255.2 Not reported Not reported

Key Observations :

Fluorination Effects: The target compound’s 3-fluoro and trifluoromethyl groups increase electronegativity and lipophilicity compared to non-fluorinated analogs like methyl 1-(methylamino)cyclobutanecarboxylate. This enhances membrane permeability and resistance to oxidative metabolism .

Pyridyl vs.

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